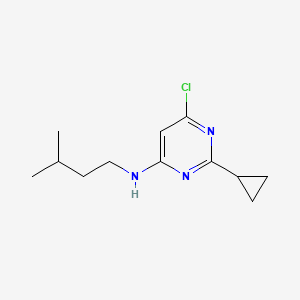

6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-2-cyclopropyl-N-(3-methylbutyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-8(2)5-6-14-11-7-10(13)15-12(16-11)9-3-4-9/h7-9H,3-6H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBYBGOJBKESQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C11H15ClN4

- Molecular Weight : 240.72 g/mol

The compound acts primarily as a kinase inhibitor, targeting specific pathways involved in cellular signaling. Notably, it has been shown to inhibit the ITK (Interleukin-2-inducible T-cell kinase) pathway, which plays a crucial role in T-cell activation and function. This inhibition can lead to altered immune responses, making it a candidate for treating autoimmune diseases and certain cancers.

In Vitro Studies

- ITK Inhibition : Research indicates that this compound effectively inhibits ITK activity, leading to reduced phosphorylation of downstream targets such as PLCγ1 (Phospholipase C gamma 1) and subsequent decreases in calcium mobilization and cytokine production in T-cells .

- Selectivity : The compound exhibits selectivity for ITK over other kinases, minimizing off-target effects. This selectivity is critical for developing therapeutics with fewer side effects.

In Vivo Studies

- Animal Models : In murine models of allergic asthma, administration of the compound resulted in decreased airway hyperresponsiveness and inflammation, suggesting potential for treating allergic conditions .

- Cancer Models : Studies involving xenograft models have demonstrated that the compound can enhance anti-tumor immunity by promoting Th1 differentiation in T-cells, which is beneficial for cancer immunotherapy .

Case Studies

- Atopic Dermatitis : A clinical study involving patients with moderate to severe atopic dermatitis highlighted the efficacy of the compound in reducing disease severity by modulating T-cell responses .

- Cancer Immunotherapy : In a trial assessing the impact of ITK inhibitors on tumor growth in mice, results showed that treatment with this compound led to significant tumor regression compared to controls, indicating its potential as a therapeutic agent in oncology .

Data Table

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The pyrimidine scaffold allows for diverse substitutions, which modulate biological activity, solubility, and stability. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Molecular Comparisons

*Calculated based on formula C12H18ClN3.

Physicochemical and Functional Differences

- Electronic Effects : The methylthio group in ’s compound introduces sulfur’s polarizability, which may influence binding interactions in biological targets.

Preparation Methods

Suzuki Coupling Using Cyclopropyl Boric Acid

A robust and industrially viable method involves the Suzuki cross-coupling reaction between a halogenated pyrimidine precursor and cyclopropyl boric acid under palladium catalysis:

-

- Solvent: Dioxane and water (3:2 volume ratio),

- Catalyst: Tetratriphenylphosphine palladium complex,

- Base: Anhydrous potassium acetate,

- Temperature: 50–70 °C,

- Reaction time: 18–20 hours under nitrogen atmosphere.

-

- The halogenated pyrimidine and cyclopropyl boric acid are mixed in the solvent system,

- Nitrogen bubbling is used for deoxygenation,

- The catalyst is added, and the reaction is stirred under nitrogen flow,

- Completion is monitored by thin-layer chromatography (TLC),

- After reaction, the mixture is cooled, filtered, concentrated, and extracted with ethyl acetate,

- The crude product is purified by silica gel chromatography.

This approach replaces less stable and expensive zinc reagents with stable and cheaper cyclopropyl boric acid, making it suitable for scale-up and industrial production.

Introduction of the N-Isopentyl Group

N-Alkylation via Self-Limiting Alkylation Chemistry

Recent advances in secondary amine synthesis via N-alkylation of pyrimidine amines utilize controlled alkylation methods to selectively introduce alkyl groups such as isopentyl:

-

- Use of N-aminopyridinium salts as ammonia surrogates,

- One-pot N-alkylation and depyridylation cascade,

- Alkyl halides (e.g., isopentyl halide) react with the pyrimidine amine in the presence of cesium carbonate (Cs2CO3) as both base and reductant,

- Solvent: Acetonitrile (MeCN),

- Temperature: Around 70 °C,

- Reaction time: Approximately 16 hours.

This method can be adapted to the 6-chloro-2-cyclopropylpyrimidin-4-amine intermediate to yield the target N-isopentyl derivative.

Summary Table of Key Preparation Steps

Concluding Remarks

The preparation of This compound is best accomplished by first synthesizing the 6-chloro-2-cyclopropylpyrimidin-4-amine intermediate via a Suzuki coupling employing cyclopropyl boric acid and palladium catalysis. Subsequently, selective N-isopentylation can be achieved through controlled alkylation methods using alkyl halides and cesium carbonate in acetonitrile. This two-step approach balances yield, selectivity, and industrial feasibility, leveraging stable reagents and mild conditions.

The described methods are supported by detailed experimental data and patent literature, highlighting their reliability and scalability for pharmaceutical and synthetic organic chemistry applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.